4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, an indole moiety, and a triazole ring, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the formation of the triazole ring. The final step involves the thiolation of the triazole ring to yield the desired compound. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and indole moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid
- (4-fluorophenyl)-(1H-indol-3-yl)methanone
- (4-FLUORO-BENZYL)-[2-(1 H-INDOL-3-YL)-ETHYL]-AMINE
Uniqueness
Compared to similar compounds, 4-(4-fluorophenyl)-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-10-5-7-11(8-6-10)21-15(19-20-16(21)22)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFLCQJVFOYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)N3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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